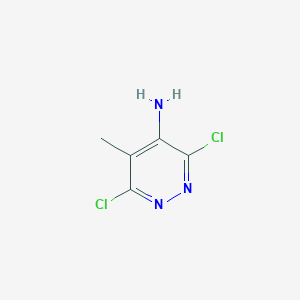
3,6-Dichloro-5-methylpyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-5-methylpyridazin-4-amine is a chemical compound with the molecular formula C5H5Cl2N3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-methylpyridazin-4-amine typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-5-methylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, pyridazinones, and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
3,6-Dichloro-5-methylpyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-5-methylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dichloro-4-methylpyridazine
- 6-Chloro-4-methylpyridazin-3-amine
- 3,6-Dichloro-N-methylpyridazin-4-amine
Uniqueness
3,6-Dichloro-5-methylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H5Cl2N3 |
|---|---|
Peso molecular |
178.02 g/mol |
Nombre IUPAC |
3,6-dichloro-5-methylpyridazin-4-amine |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3(8)5(7)10-9-4(2)6/h1H3,(H2,8,9) |
Clave InChI |
JRENWYSWHXMJIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)
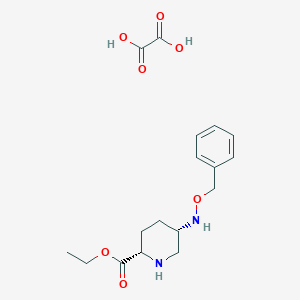


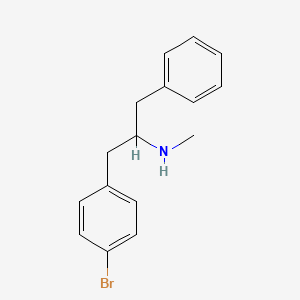
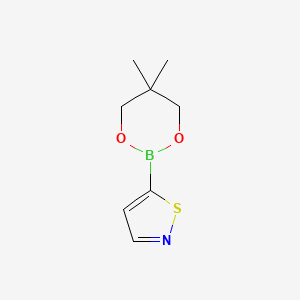
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
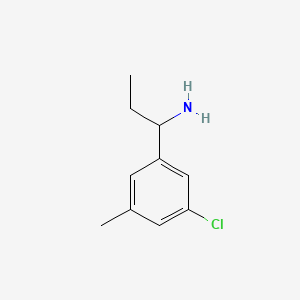

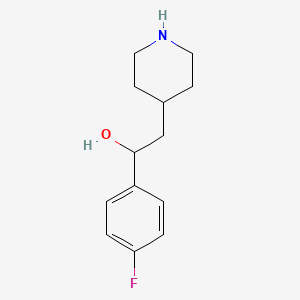
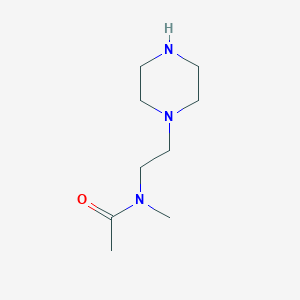

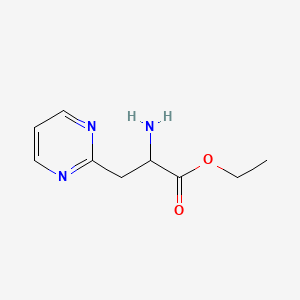
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)
